5-Pyridin-3-YL-1H-indazole
Overview
Description
5-Pyridin-3-YL-1H-indazole: is a heterocyclic aromatic compound that consists of a pyridine ring fused to an indazole ring. Indazole derivatives are known for their diverse biological activities and are significant in medicinal chemistry due to their pharmacological properties .
Mechanism of Action
Target of Action
5-Pyridin-3-YL-1H-indazole is a compound that has been found to interact with several targets. The primary targets of this compound are cAMP-dependent protein kinase catalytic subunit alpha and cAMP-dependent protein kinase inhibitor alpha . These proteins play crucial roles in various cellular processes, including cell cycle regulation and signal transduction .
Biochemical Pathways
This compound affects several biochemical pathways due to its interaction with its targets. For instance, it may influence the MAP kinase signal transduction pathway . This pathway is involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its multiple targets and affected pathways. For instance, it has been suggested that the compound has the potential to inhibit cyst growth, exhibiting lower cytotoxicity than other compounds in in vitro models . This suggests potential therapeutic applications for conditions like autosomal dominant polycystic kidney disease .
Biochemical Analysis
Biochemical Properties
5-Pyridin-3-YL-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition leads to a reduction in the production of prostaglandin E2 (PGE2), a key mediator of inflammation. Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), an enzyme that degrades extracellular matrix components . By inhibiting MMP-13, this compound can potentially prevent tissue damage and promote tissue repair.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to inhibit the growth of neoplastic cell lines, including colon and melanoma cells . This inhibition is achieved through the induction of cell cycle arrest at the G0–G1 phase, preventing cells from progressing to the DNA synthesis phase. Furthermore, this compound influences cell signaling pathways by modulating the activity of key signaling molecules such as tumor necrosis factor-alpha (TNF-α) and matrix metalloproteinase-13 (MMP-13) . These interactions result in altered gene expression and cellular metabolism, contributing to the compound’s antiproliferative and anti-inflammatory effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active site of cyclo-oxygenase-2 (COX-2), inhibiting its enzymatic activity and reducing the production of pro-inflammatory mediators . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), preventing the degradation of extracellular matrix components and promoting tissue repair . These binding interactions result in the modulation of gene expression and cellular signaling pathways, contributing to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that this compound maintains its biological activity, consistently inhibiting the growth of neoplastic cell lines and reducing inflammation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and anti-inflammatory effects without causing adverse effects . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . During phase I metabolism, this compound is oxidized by cytochrome P450 enzymes, resulting in the formation of reactive intermediates . These intermediates are subsequently conjugated with glucuronic acid or sulfate during phase II metabolism, facilitating their excretion from the body . The compound’s metabolism can influence its biological activity and toxicity, making it essential to understand these pathways for therapeutic development.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound interacts with specific transporters and binding proteins, facilitating its uptake and distribution . For instance, it has been shown to bind to albumin, a major plasma protein, which aids in its transport through the bloodstream . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . Understanding the transport and distribution of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and signaling molecules . Additionally, this compound can be targeted to specific subcellular compartments through post-translational modifications and targeting signals . These modifications can influence the compound’s activity and stability, making it essential to understand its subcellular localization for therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: These reactions often involve palladium or copper catalysts to form the indazole ring structure.
Reductive Cyclization Reactions: This method involves the reduction of nitro compounds followed by cyclization to form the indazole ring.
Consecutive Formation of C–N and N–N Bonds: This method does not require a catalyst or solvent and involves the reaction of 2-azidobenzaldehydes with amines.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products:
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines .
Scientific Research Applications
Chemistry:
- 5-Pyridin-3-YL-1H-indazole is used as a building block in the synthesis of more complex organic molecules .
Biology:
- This compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Medicine:
- Indazole derivatives, including this compound, are investigated for their potential use in drug development due to their pharmacological activities .
Industry:
Comparison with Similar Compounds
1H-Indazole: Another indazole derivative with similar biological activities.
2H-Indazole: A tautomeric form of indazole with different stability and reactivity.
Uniqueness:
Properties
IUPAC Name |
5-pyridin-3-yl-1H-indazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c1-2-10(7-13-5-1)9-3-4-12-11(6-9)8-14-15-12/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXWLUAHKORPFPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)NN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696214 | |
Record name | 5-(Pyridin-3-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-37-7 | |
Record name | 5-(Pyridin-3-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90696214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 885272-37-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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